molecular formula C9H10N2O3S B3249041 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide CAS No. 1909326-11-9

2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide

Cat. No.: B3249041
CAS No.: 1909326-11-9
M. Wt: 226.25
InChI Key: MZODGTJYHPICLG-UHFFFAOYSA-N
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Description

2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide is an organic compound with the molecular formula C9H10N2O3S It is characterized by the presence of a nitrophenyl group attached to a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide typically involves the reaction of 3-nitrobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioacetamide acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Nitrophenyl)methyl]sulfanyl}acetamide: Similar structure but with the nitro group in the para position.

    2-{[(2-Nitrophenyl)methyl]sulfanyl}acetamide: Similar structure but with the nitro group in the ortho position.

    2-{[(3-Methylphenyl)methyl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-9(12)6-15-5-7-2-1-3-8(4-7)11(13)14/h1-4H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZODGTJYHPICLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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